molecular formula C27H28N6 B11512506 N-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine

N-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11512506
M. Wt: 436.6 g/mol
InChI Key: SMDVWBAYVKXVJY-UHFFFAOYSA-N
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Description

N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}-2-(2-methyl-1H-indol-3-yl)ethanamine is unique due to its combination of a tetrazole ring, phenyl group, and indole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N6

Molecular Weight

436.6 g/mol

IUPAC Name

N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C27H28N6/c1-18-10-9-11-19(2)26(18)33-27(30-31-32-33)25(21-12-5-4-6-13-21)28-17-16-22-20(3)29-24-15-8-7-14-23(22)24/h4-15,25,28-29H,16-17H2,1-3H3

InChI Key

SMDVWBAYVKXVJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=CC=C3)NCCC4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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